4-Nitro-2-thiophenecarboxylic acid
Overview
Description
4-Nitro-2-thiophenecarboxylic acid is a chemical compound belonging to the class of organic compounds known as thiophenes. It has various applications in chemical synthesis and materials science.
Synthesis Analysis
- Xue et al. (2015) synthesized a derivative of thiophene-2,5-dicarboxylic acid, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), which is structurally related to 4-nitro-thiophene-2-carboxylic acid (Xue, L., Li, Z., Ma, L., & Wang, L., 2015).
Molecular Structure Analysis
- The structural analysis of the synthesized compounds in the study by Xue et al. (2015) reveals various dimensional networks and hydrogen-bonded architectures, providing insights into the molecular structure of related compounds (Xue, L., et al., 2015).
Chemical Reactions and Properties
- Androsov and Neckers (2007) explored the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce intermediates reacting with nucleophiles, forming esters or amides related to the aryl-substituted thioacetic acid. This is relevant to the chemical behavior of 4-nitro-2-thiophenecarboxylic acid and its derivatives (Androsov, D. A., & Neckers, D., 2007).
Physical Properties Analysis
- Brown et al. (1969) conducted a study on nitration of benzo[b]thiophen-3-carboxylic acid, which is closely related to 4-nitro-2-thiophenecarboxylic acid. The study provides insights into the physical properties of the nitro derivatives of thiophenecarboxylic acids (Brown, I., Reid, S. T., et al., 1969).
Chemical Properties Analysis
- Srinivasan et al. (2016) explored the synthesis and properties of salts of 4-nitrophenylacetic acid, a compound structurally similar to 4-nitro-2-thiophenecarboxylic acid. The study provides valuable information on the chemical properties, including reactivity and stability, of related nitro-functionalized compounds (Srinivasan, B. R., Dhavskar, K. T., & Näther, C., 2016).
Scientific Research Applications
1. Reductive Acetylation
- Summary of Application: The 4-Nitro-2-thiophenecarboxylic acid is used in the process of reductive acetylation of nitrocarboxylic acids of the thiophene and furan series or their esters .
- Methods of Application: The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters were produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .
- Results or Outcomes: The process results in the formation of 4-acetylamino-2-thiophenecarboxylic acids or their esters .
2. Crystal Structure Analysis
- Summary of Application: The crystal structure of 4-nitro-thiophene-2-carboxylic acid is analyzed for various purposes .
- Methods of Application: The crystal structure is analyzed using X-ray diffraction techniques .
- Results or Outcomes: The analysis provides detailed information about the atomic coordinates and displacement parameters .
3. Reductive Desulfuration
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used in the process of reductive desulfuration .
- Methods of Application: The process involves several variants of reductive desulfuration of 5-nitro-2-thiophenecarboxylic acid and 4-nitro-5-ethyl-2-thiophenecarboxylic acid .
- Results or Outcomes: The maximum yields of δ-aminovaleric and γ-aminoenanthic acid were 31% and 72%, respectively .
4. Gas Chromatography
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The compound is vaporized and carried by an inert gas through a column. The retention time of the compound is measured and used for identification and quantification purposes .
- Results or Outcomes: The retention index for 4-Nitro-2-thiophenecarboxylic acid on a 5% Phenyl methyl siloxane column is 2088 .
5. Synthesis of Pharmaceutical Compounds
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as an intermediate in the synthesis of pharmaceutical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the particular pharmaceutical compound being synthesized .
- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .
6. Production of Suprofen
- Summary of Application: Thiophene-2-carboxylic acid, which can be produced from 4-Nitro-2-thiophenecarboxylic acid, is used in the production of Suprofen .
- Methods of Application: The specific methods of application can vary, but typically involve a series of organic reactions .
- Results or Outcomes: Suprofen is the active ingredient in some eye drops .
7. Standard in Gas Chromatography
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The compound is vaporized and carried by an inert gas through a column. The retention time of the compound is measured and used for identification and quantification purposes .
- Results or Outcomes: The retention index for 4-Nitro-2-thiophenecarboxylic acid on a 5% Phenyl methyl siloxane column is 2088 .
8. Biochemical for Proteomics Research
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a biochemical for proteomics research .
- Methods of Application: The specific methods of application can vary widely depending on the particular research being conducted .
- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in various proteomics research .
9. Preparation of Hetaryl Ureas
- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .
- Methods of Application: The specific methods of application can vary, but typically involve a series of organic reactions .
- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .
Safety And Hazards
4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .
properties
IUPAC Name |
4-nitrothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHKHACZQDMGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296383 | |
Record name | 4-nitro-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-thiophenecarboxylic acid | |
CAS RN |
13138-70-0 | |
Record name | 13138-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.